5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
5-allyl-N-(2,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- This compound belongs to a class of fluorinated heterocyclic scaffolds that are synthesized via a series of reactions including Michael addition and Mannich reaction. Such compounds are attractive for their potential applications in medicinal chemistry and as building blocks in organic synthesis (Revanna et al., 2013).
Potential Applications
Anticancer and Anti-inflammatory Properties : Some derivatives have shown promise in vitro for cytotoxic activity against certain cancer cell lines, indicating potential for further exploration as anticancer agents (Rahmouni et al., 2016). Additionally, related structures have demonstrated anti-inflammatory and analgesic activities, suggesting a broad spectrum of potential pharmacological applications (Bondavalli et al., 1992).
Herbicidal Activity : Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant herbicidal activity, highlighting their potential use in agricultural applications (Li et al., 2008).
Antibacterial Activity : Research into pyrazolopyridine derivatives has uncovered moderate to good antibacterial properties against a range of Gram-positive and Gram-negative bacteria, indicating potential for development into new antibacterial agents (Panda et al., 2011).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-2-10-27-12-16(21(29)25-19-9-8-14(23)11-18(19)24)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h2-9,11-13H,1,10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJAWDRBVGYRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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